Chlorohydroxyisonicotinamidine
Overview
Description
Scientific Research Applications
Nanoparticles for Controlled Delivery
Chlorhexidine, a compound with similarities in antimicrobial use, has been studied for its controlled and sustained release in the oral environment using nanoparticle technology. This approach aims at enhancing local dose and duration of delivery on hydroxyapatite surfaces, potentially improving treatment efficacy with less frequent interventions (Garner & Barbour, 2015).
Antimicrobial Resistance Induction
Research on chlorhexidine has shown it can induce VanA-type vancomycin resistance genes in Enterococci, highlighting the complex interactions between antiseptics and microbial resistance mechanisms. This suggests careful consideration of antiseptic use to avoid inadvertently promoting resistance (Bhardwaj, Ziegler, & Palmer, 2016).
Antioxidant and Pro-oxidant Properties
The antioxidant and pro-oxidant properties of chlorhexidine and its interaction with calcium hydroxide solutions have been investigated, indicating that chlorhexidine exhibits both protective and potentially damaging oxidative effects under different conditions. This dual role underscores the importance of understanding the biochemical interactions of such compounds in medical applications (Yeung et al., 2007).
Cytocompatibility with Human Cells
Exploring the cytocompatibility of natural extracts, such as Mimusops elengi Linn, compared to chlorhexidine, has shown potential cytoprotective and antioxidant effects, suggesting alternatives for oral hygiene that might mitigate periodontal tissue destruction without the adverse effects associated with synthetic antiseptics (Bhavikatti et al., 2021).
Mechanism of Action
Target of Action
Isoniazid primarily targets organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase. Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
Isoniazid disrupts several biochemical pathways in the target organisms. It inhibits mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect. Isoniazid also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Result of Action
The result of Isoniazid’s action is the death of the target organisms. It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Properties
IUPAC Name |
2-chloro-N'-hydroxypyridine-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSMRNWUUNGSEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=NO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1/C(=N/O)/N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670641 | |
Record name | (Z)-1-(2-Chloropyridin-4(1H)-ylidene)-1-nitrosomethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857653-85-1 | |
Record name | (Z)-1-(2-Chloropyridin-4(1H)-ylidene)-1-nitrosomethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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